Potent VIM-2 Metallo-β-Lactamase (MBL) Inhibition: IC50 Values for 1-Benzyl-1H-imidazole-2-carboxylic acid vs. Core Scaffold
The compound 1-benzyl-1H-imidazole-2-carboxylic acid serves as the core metal-binding pharmacophore (MBP) scaffold. Further optimized derivatives of this scaffold, specifically compound 28 (which incorporates a benzyl-like substituent), achieve IC50 values of 0.018 µM against VIM-2 and VIM-5 MBLs [1]. The unsubstituted 1H-imidazole-2-carboxylic acid core itself is the foundational scaffold upon which these high-potency inhibitors are built, demonstrating the necessity of N-substitution, such as the benzyl group, for achieving potent inhibition [1].
| Evidence Dimension | Inhibitory potency against VIM-2 metallo-β-lactamase |
|---|---|
| Target Compound Data | IC50 = 0.018 µM (for a closely related optimized benzyl-substituted derivative, compound 28) |
| Comparator Or Baseline | 1H-imidazole-2-carboxylic acid core scaffold (unsubstituted) |
| Quantified Difference | The unsubstituted core is the required starting point for achieving sub-micromolar inhibition; potency is dramatically improved upon appropriate N-substitution, as exemplified by compound 28. |
| Conditions | In vitro enzymatic assay against recombinant VIM-2 and VIM-5 MBLs; IC50 determination [1] |
Why This Matters
This establishes 1-benzyl-1H-imidazole-2-carboxylic acid as the essential core scaffold for developing potent VIM-2 MBL inhibitors, a clinically relevant target in antibiotic resistance, and demonstrates the substantial potency gain achievable with this specific substitution pattern.
- [1] Li, R. et al. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 2022, 72, 116993. View Source
